N5-(2-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine
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Overview
Description
“N5-(2-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine” is a complex organic compound. It is a type of pyrazolopyrimidine, which is a class of compounds containing a pyrazolopyrimidine moiety, a fused ring system made up of pyrazole and pyrimidine rings .
Synthesis Analysis
The synthesis of such compounds often involves the interaction between 6-mercaptopyrazolo[3,4-d]pyrimidines with bifunctional nitrogen and halogen compounds . Fluoroacylation and fluorobenzylation of certain compounds can lead to the formation of these pyrazolopyrimidines . Ring closure reactions with thiourea can also be used to synthesize these compounds .Molecular Structure Analysis
The molecular structure of this compound, like other pyrazolopyrimidines, is characterized by a fused ring system made up of pyrazole and pyrimidine rings . The presence of fluorophenyl and diamine groups further characterizes this specific compound.Chemical Reactions Analysis
Nitration reactions are often used for the selective synthesis of novel, high-performing nitramine-based materials . Nitration reactions of the fused 5,7-diamino pyrimidine derivative under different nitric acid concentrations were examined .Scientific Research Applications
Synthesis and Biological Activity
N5-(2-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine derivatives have been synthesized and evaluated for their biological activities. A study focused on the synthesis of a series of derivatives linked with morpholinophenyl groups, showcasing their larvicidal activity against third instar larvae. Compounds exhibited significant activity, suggesting potential as insecticidal agents (Gorle et al., 2016).
Adenosine Receptor Affinity
Research into pyrazolo[3,4-d]pyrimidines has highlighted their potential in exhibiting A1 adenosine receptor affinity. A study synthesizing analogues of 1-methylisoguanosine revealed compounds with potent activity, suggesting therapeutic applications in modulating adenosine receptors (Harden et al., 1991).
Photophysical Properties
The integration of pyrazolo[1,5-a]pyrimidine with triphenylamine systems has been explored for its intramolecular charge transfer (ICT) properties. These compounds demonstrated significant photophysical properties, including high fluorescence quantum yields, indicating potential applications in material science and sensing technologies (Tigreros et al., 2021).
Therapeutic Potential Against Bcr-Abl T315I Mutant
A study leveraging the structure of pyrazolo[3,4-d]pyrimidines conducted a cross-docking simulation on the Bcr-Abl T315I mutant, identifying compounds with significant activity. This highlights the potential for these compounds in targeting specific mutations associated with leukemia, providing a pathway for developing targeted cancer therapies (Radi et al., 2013).
Fluorescence in Biomarkers
The fluorescent properties of imidazo[1,2-a]pyridine and pyrimidine derivatives have been studied for their potential as biomarkers and photochemical sensors. The ability to emit light in various organic solvents and media demonstrates their application in bioimaging and sensing (Velázquez-Olvera et al., 2012).
Development of Functional Fluorophores
Research into 3-formylpyrazolo[1,5-a]pyrimidines as intermediates for synthesizing novel functional fluorophores shows their utility in creating fluorescent probes. These compounds, with their large Stokes shift and strong fluorescence intensity, offer promising applications in detecting biologically or environmentally relevant species (Castillo et al., 2018).
Future Directions
properties
IUPAC Name |
N-(2-fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN6/c12-8-3-1-2-4-9(8)17-18-6-14-11-7(10(18)13)5-15-16-11/h1-6,13,17H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJFQKYFLAEUNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NN2C=NC3=C(C2=N)C=NN3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N5-(2-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine |
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